molecular formula C8H6BrClFNO B3365608 2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide CAS No. 1249610-06-7

2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide

Cat. No.: B3365608
CAS No.: 1249610-06-7
M. Wt: 266.49
InChI Key: BHTOIVRZPQFCDK-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide is an organic compound with the molecular formula C8H6BrClFNO. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and an acetamide group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide typically involves the reaction of 4-bromo-2-fluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the acetamide group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted acetamides, sulfoxides, sulfones, amines, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorophenol
  • 2-(4-Bromo-2-fluorophenyl)acetyl chloride
  • 4-Bromo-2-fluorobiphenyl

Uniqueness

2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide is unique due to its specific combination of bromine, fluorine, and chlorine atoms, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of enzyme inhibition.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClFNO/c9-4-1-2-5(6(11)3-4)7(10)8(12)13/h1-3,7H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTOIVRZPQFCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide
Reactant of Route 2
2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide
Reactant of Route 3
2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide
Reactant of Route 4
2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide
Reactant of Route 5
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2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide
Reactant of Route 6
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2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide

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